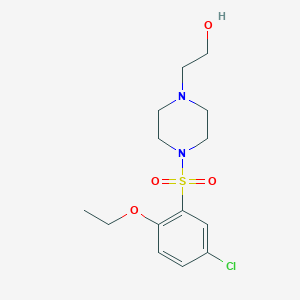

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Formation of 2-(4-((5-Azido-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((5-Mercapto-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol stands out due to its unique combination of a sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN2O4S, with a molecular weight of 348.85 g/mol. The structure features a piperazine ring, which is common in many pharmacologically active compounds.

The compound exhibits several biological activities primarily attributed to its interaction with various receptors and enzymes:

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Neuroprotective Effects : A study involving a piperazine derivative demonstrated significant neuroprotective activity in models of oxidative stress-induced neuronal injury. This suggests that this compound may also confer similar protective benefits .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with sulfonamide derivatives showed a marked decrease in cell viability, indicating potential for use in cancer therapy. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis .

- Hypertension Models : Animal models treated with piperazine-based compounds exhibited reduced blood pressure, supporting the hypothesis that these compounds may function as antihypertensives through modulation of vascular smooth muscle contraction .

Properties

IUPAC Name |

2-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZJPSKJDFZPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.